![molecular formula C12H16N2O2S B2767985 4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 859854-49-2](/img/structure/B2767985.png)

4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

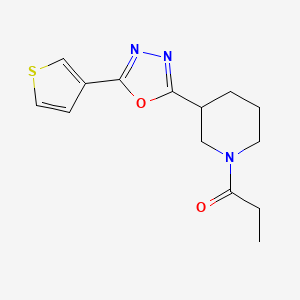

4-isopropyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a chemical compound with the molecular formula C12H16N2O2S . It has a molecular weight of 252.33264 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2S/c1-14-9(7-11(12)13)10-8-5-3-2-4-6-8/h2-7,10H,1H3/b9-7- . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form .Applications De Recherche Scientifique

Synthesis and Material Properties

Research on related aniline derivatives has explored their synthesis, structural characteristics, and applications in various fields. For example, the study of configurational isomerism in crystalline forms of benzophenone anils highlights the potential of aniline derivatives in material science, particularly in understanding solid-state rearrangements (Matthews, Paul, & Curtin, 1991). Similarly, N-(Nitrofluorenylidene)anilines have shown promise as electron transport materials in electrophotography due to their stability and compatibility with certain substrates (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Catalysis and Chemical Reactions

Aniline derivatives have been implicated in catalytic processes and chemical reactions. For instance, the degradation of aniline using zero-valent iron to activate persulfate demonstrates the role of aniline derivatives in environmental remediation technologies, showcasing their potential in the oxidative degradation of organic pollutants (Hussain, Zhang, & Huang, 2014).

Nonlinear Optics and Electrochromic Materials

The synthesis of polymers containing donor–acceptor Schiff base in the side chain for nonlinear optics emphasizes the importance of aniline derivatives in developing materials with desirable optical properties (Bagheri & Entezami, 2002). These materials are pivotal for applications in electrochromic devices, optical data storage, and photonic technologies.

Liquid Crystalline Properties

Studies on liquid crystalline properties of specific aniline derivatives, such as 4-isopropyl- and 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines, underline the relevance of these compounds in the field of liquid crystal technology. The phase transitions and liquid crystalline phases observed in these studies provide a foundation for the development of advanced display technologies and optical devices (Sakagami, Koga, & Takase, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(Z)-1-methylsulfanyl-2-nitroethenyl]-4-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S/c1-9(2)10-4-6-11(7-5-10)13-12(17-3)8-14(15)16/h4-9,13H,1-3H3/b12-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXBFMYWISHOQM-WQLSENKSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

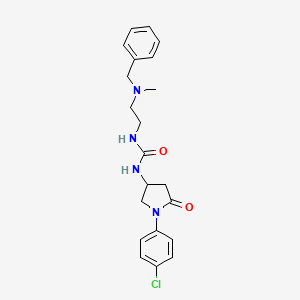

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2767903.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2767910.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

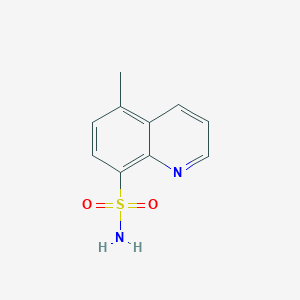

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2767917.png)

![Ethyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2767919.png)

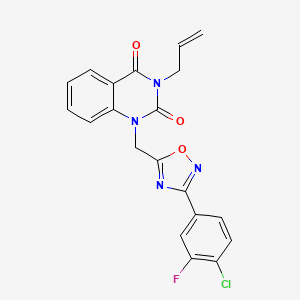

![(E)-2-cyano-3-[3-(2-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B2767923.png)